Debromolaurinterol
Debromolaurinterol
Debromolaurinterol is a sesquiterpenoid that is laurinterol in which the bromo group has been replaced by a hydrogen. Isolated from Laurencia intermedia and Aplysia kurodai, it exhibits antimicrobial activity. It has a role as a metabolite, an antimicrobial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a member of phenols and a sesquiterpenoid. It derives from a laurinterol.
Brand Name:
Vulcanchem
CAS No.:
10539-88-5
VCID:
VC20944325
InChI:
InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1
SMILES:
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O
Molecular Formula:
C15H20O
Molecular Weight:
216.32 g/mol
Debromolaurinterol
CAS No.: 10539-88-5
Cat. No.: VC20944325
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Debromolaurinterol is a sesquiterpenoid that is laurinterol in which the bromo group has been replaced by a hydrogen. Isolated from Laurencia intermedia and Aplysia kurodai, it exhibits antimicrobial activity. It has a role as a metabolite, an antimicrobial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a member of phenols and a sesquiterpenoid. It derives from a laurinterol. |
|---|---|
| CAS No. | 10539-88-5 |
| Molecular Formula | C15H20O |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
| Standard InChI | InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |
| Standard InChI Key | XQATUTRQDIODTL-UGFHNGPFSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
| SMILES | CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
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